molecular formula C11H13NO3S3 B2537214 N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide CAS No. 1448076-46-7

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2537214
CAS No.: 1448076-46-7
M. Wt: 303.41
InChI Key: GEOIUAKBIXJKTN-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of thiophene-sulfonamide derivatives, a group known for its significance in medicinal chemistry and drug discovery. Molecules featuring both the thiophene heterocycle and a sulfonamide functional group are frequently investigated as key intermediates or potential pharmacologically active substances . The structure suggests potential as a building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound in various exploratory phases, including but not limited to, the development of novel enzyme inhibitors, the synthesis of candidate drug molecules, and as a standard in analytical method development. This product is strictly for research use by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage instructions.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S3/c13-9(10-3-1-7-16-10)5-6-12-18(14,15)11-4-2-8-17-11/h1-4,7-9,12-13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOIUAKBIXJKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize yield and purity. The exact industrial methods for producing this compound are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamides to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Antibacterial Properties

The sulfonamide group is well-known for its antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This mechanism disrupts bacterial growth, making N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide a candidate for antibiotic development. Preliminary studies have shown promising results against various bacterial strains, including:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antifungal Activity

Research has indicated that the compound also exhibits antifungal properties, potentially effective against fungi such as Candida albicans. The presence of the thiophene ring enhances the compound's interaction with fungal cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

In addition to its antimicrobial activities, this compound has been studied for its anti-inflammatory effects. Case studies have demonstrated its ability to reduce pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound using mouse models. It was found that treatment with this compound led to a significant decrease in inflammation markers such as TNF-alpha and IL-6, indicating its potential use in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Functional Groups
Compound Name Substituents Functional Groups Key Structural Features Reference
N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide Thiophene-2-sulfonamide, 3-hydroxypropyl Sulfonamide, hydroxyl Bicyclic thiophene, polar hydroxy group N/A (Target)
N-(3-oxo-1-phenyl-3-(thiophen-2-yl)propyl)-N-(phenylsulfonyl)benzenesulfonamide (2aa) Phenylsulfonyl, benzosulfonamide, 3-oxo Ketone, sulfonamide Aromatic sulfonyl groups, keto group
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Enamino, thiazole Enamine, sulfonamide Conjugated enamino-thiophene system
N-[3-oxo-3-phenyl-1-(thiophen-2-yl)propyl]-2-sulfanyl-1,3-benzoxazole-5-sulfonamide (4a) Benzoxazole, sulfanyl Thiol, sulfonamide, ketone Benzoxazole core, thiol group
(E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B) Methylamino, enamide Enamide, tertiary amine Linear enamide chain

Key Observations :

  • Sulfonamide vs. Amide : Sulfonamides (target, 2aa, 26) exhibit stronger electron-withdrawing effects and acidity compared to amides (Impurity B), influencing reactivity and bioavailability .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) IR Features (cm⁻¹) Notable Characteristics Reference
Target Not reported Expected: O-H (~3300), S=O (~1050–1150) High polarity due to -OH N/A
4a 243–244 1718 (C=O), 2560 (SH), 3318 (NH) High thermal stability
26 Not reported Likely: N-H (~3300), C=O (~1700) Conjugation enhances UV absorption

Key Differences :

  • The target’s hydroxy group would produce a broad O-H stretch (~3300 cm⁻¹), absent in keto or enamide analogs.
  • Melting Points : Keto derivatives (e.g., 4a) exhibit higher melting points due to stronger intermolecular dipole interactions .
Table 3: Pharmacological Profiles of Thiophene-Sulfonamide Derivatives
Compound Biological Activity IC50/EC50 Mechanism Notes Reference
Target Potential anticancer/antimicrobial Not tested Predicted: DNA intercalation or enzyme inhibition N/A
26, 27, 28 Antiproliferative (breast cancer) ~9–10 μM Comparable to doxorubicin; likely targets topoisomerases
4a Antimicrobial Not quantified Benzoxazole-thiophene synergy against pathogens

Inference :

  • Thiophene-sulfonamide hybrids (e.g., 26–28) demonstrate potent anticancer activity, suggesting the target compound may share similar mechanisms. The hydroxy group could enhance binding to hydrophilic enzyme pockets .
  • Antimicrobial Potential: Benzoxazole-thiophene hybrids (e.g., 4a) show efficacy against pathogens, implying the target’s sulfonamide group may improve antibacterial action via folate pathway inhibition .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H13NO3S3C_{11}H_{13}NO_3S_3, with a molecular weight of approximately 303.41 g/mol. The compound features both thiophene and sulfonamide functional groups, which contribute to its unique chemical properties and biological activities.

Synthesis Methodology

The synthesis typically involves:

  • Preparation of the Thiophene Derivative : Functionalization of thiophene to introduce the hydroxypropyl group.
  • Reaction with Sulfonyl Chloride : The functionalized thiophene derivative is reacted with sulfonyl chloride under basic conditions, often using triethylamine or pyridine as a base.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound acts as an inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth, making it a potential candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that derivatives similar to this compound can induce apoptosis in tumor cells. For instance, compounds with a similar thiophene-sulfonamide core have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to significant cytotoxic effects on cancer cells (IC50 < 10 µM) .

Antimicrobial Efficacy

A study demonstrated that thiophene derivatives exhibit promising antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating the potential for therapeutic applications in treating infections .

CompoundMIC (µg/mL)Target Bacteria
This compound<10E. coli, S. aureus
Comparison Drug0.5 - 5Ciprofloxacin

Anticancer Activity

In vitro studies on HL-60 cells revealed that the compound induces apoptosis through the mitochondrial pathway, significantly reducing cell viability .

CompoundIC50 (µM)Mechanism
This compound<10Apoptosis induction via mitochondrial pathway
ABT-7370.3 - 1Bcl-xL inhibition

Case Studies

  • Case Study on Antibacterial Activity : A recent investigation into the antibacterial properties of thiophene derivatives found that this compound exhibited significant activity against multidrug-resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .
  • Case Study on Cancer Cell Lines : In another study focusing on various cancer cell lines, the compound was shown to selectively induce apoptosis in cancerous cells while sparing normal cells, highlighting its potential for targeted cancer therapies .

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